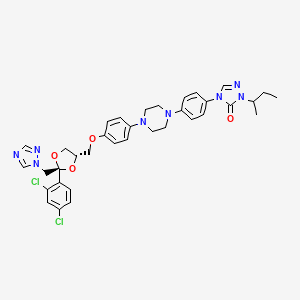
(2S,4S)-Itraconazole (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-Itraconazole (Mixture of Diastereomers) is a chiral compound used primarily as an antifungal agent. It is a stereoisomer of Itraconazole, which is known for its broad-spectrum antifungal activity. The compound is particularly effective against a variety of fungal infections, including those caused by dermatophytes, yeasts, and molds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Itraconazole involves several steps, including the formation of chiral centers. One common method is the use of chiral catalysts to induce stereoselectivity during the synthesis. The process typically involves the reaction of a triazole derivative with a chiral epoxide, followed by several purification steps to isolate the desired diastereomer.
Industrial Production Methods
Industrial production of (2S,4S)-Itraconazole often employs large-scale chiral separation techniques. These methods include preparative-scale chromatography and enantioselective liquid–liquid extraction. Crystallization-based methods are also used to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Itraconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the triazole ring, affecting its antifungal activity.
Substitution: Substitution reactions can occur at the triazole ring or other functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various metabolites and derivatives of (2S,4S)-Itraconazole, which may have different antifungal properties.
Scientific Research Applications
(2S,4S)-Itraconazole has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying chiral separation techniques and stereoselective synthesis.
Biology: Investigated for its effects on fungal cell membranes and its potential use in treating fungal infections.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating various fungal infections.
Industry: Employed in the development of new antifungal agents and formulations.
Mechanism of Action
The mechanism of action of (2S,4S)-Itraconazole involves inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. By binding to the enzyme lanosterol 14α-demethylase, the compound disrupts the production of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: Another antifungal agent with a similar mechanism of action but different pharmacokinetic properties.
Fluconazole: Known for its high oral bioavailability and effectiveness against a broad range of fungal infections.
Voriconazole: A newer antifungal agent with enhanced activity against certain resistant fungal strains.
Uniqueness
(2S,4S)-Itraconazole is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity for fungal enzymes. This stereoisomer may exhibit different pharmacological properties compared to its other diastereomers and enantiomers .
Properties
Molecular Formula |
C35H38Cl2N8O4 |
|---|---|
Molecular Weight |
705.6 g/mol |
IUPAC Name |
2-butan-2-yl-4-[4-[4-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35+/m0/s1 |
InChI Key |
VHVPQPYKVGDNFY-PCMFMRNESA-N |
Isomeric SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




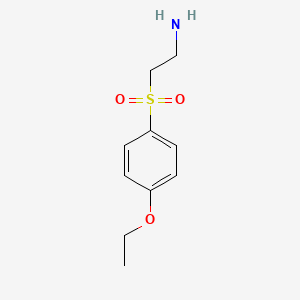
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester](/img/structure/B12348409.png)
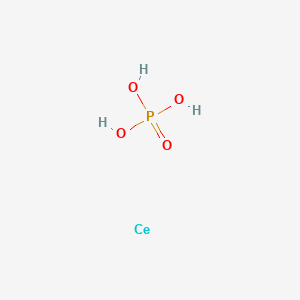

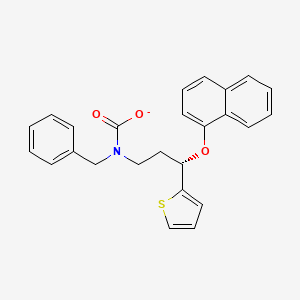
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)

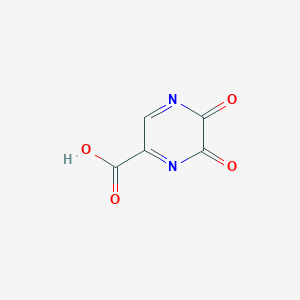
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)
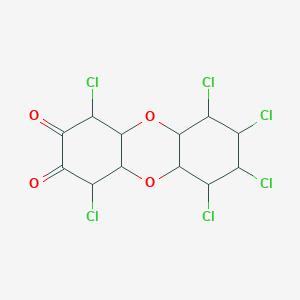
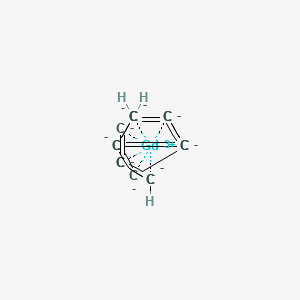
![Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12348482.png)
